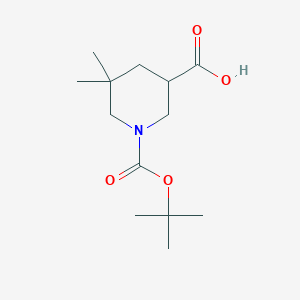![molecular formula C14H21NO3 B2838092 2-[(Adamantan-1-yl)formamido]propanoic acid CAS No. 237400-97-4](/img/structure/B2838092.png)
2-[(Adamantan-1-yl)formamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(adamantane-1-carbonylamino)propanoic acid is a derivative of adamantane, a hydrocarbon with a unique cage-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantane-1-carbonylamino)propanoic acid typically involves the reaction of adamantane derivatives with appropriate reagents. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and specific reaction conditions to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(adamantane-1-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants, reducing agents, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(adamantane-1-carbonylamino)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(adamantane-1-carbonylamino)propanoic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dehydroadamantane: A compound readily obtainable from 1,3-disubstituted haloadamantanes.
1-adamantanecarbocylic acid: Used as a starting material for various reactions.
Uniqueness
2-(adamantane-1-carbonylamino)propanoic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial contexts .
Eigenschaften
IUPAC Name |
2-(adamantane-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-8(12(16)17)15-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJILXAHMXXGCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2838009.png)

![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2838013.png)

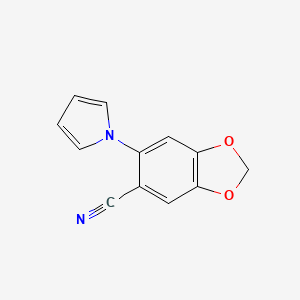

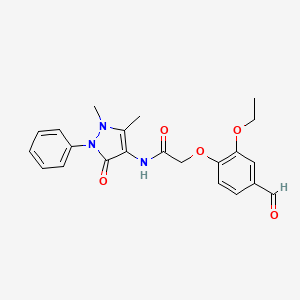
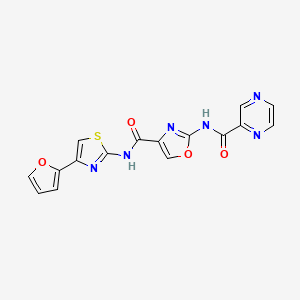
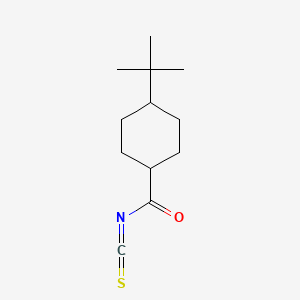
![1-(4-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2838026.png)
![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)
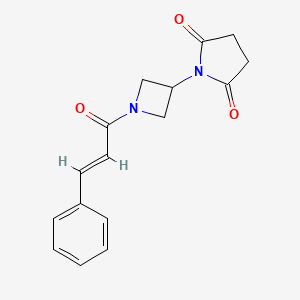
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)
